Oxymethylatropine

Description

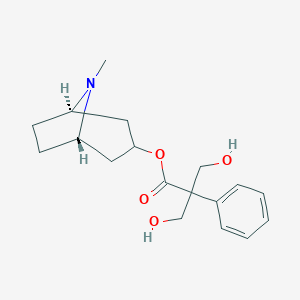

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-19-14-7-8-15(19)10-16(9-14)23-17(22)18(11-20,12-21)13-5-3-2-4-6-13/h2-6,14-16,20-21H,7-12H2,1H3/t14-,15+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTCLIOSQZBOFS-XYPWUTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2515-36-8 | |

| Record name | Benzeneacetic acid, alpha,alpha-bis(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-ylester, endo-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002515368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Approaches to Oxymethylatropine

Methodologies for Oxymethylatropine Synthesis

The principal method for synthesizing this compound is through the direct oxidation of its precursor, atropine (B194438). This transformation targets the tertiary amine of the tropane (B1204802) moiety. Several oxidizing agents have been effectively employed for this purpose.

The most prominent and efficient method involves the use of potassium peroxymonosulfate (B1194676) (KHSO₅), commercially known as Oxone. mdpi.comresearchgate.net This strong oxidant allows for a clean and high-yielding conversion under controlled conditions. researchgate.net

Alternative methodologies include the use of other peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). rsc.org These reagents are standard in organic chemistry for the N-oxidation of tertiary amines. rsc.org In some multi-step synthetic sequences, such as the N-demethylation of atropine, atropine N-oxide is formed as a key intermediate using reagents like H₂O₂ in the presence of an iron-based catalyst. rsc.orgresearchgate.net

Precursor Compound Identification and Reaction Pathways

The invariable precursor for the synthesis of this compound is atropine . vulcanchem.commdpi.com Atropine possesses a distinct tropane alkaloid structure, which includes a tertiary amine at the N-8 position of the 8-azabicyclo[3.2.1]octane skeleton. This nitrogen atom is the reactive site for the synthesis.

The reaction pathway is a classic N-oxidation reaction. The lone pair of electrons on the tertiary nitrogen atom of the atropine molecule performs a nucleophilic attack on an electrophilic oxygen atom from the oxidizing agent (e.g., KHSO₅ or m-CPBA). This results in the formation of a new N-O bond, converting the tertiary amine into an N-oxide functional group. vulcanchem.com The reaction is highly regioselective, as the tertiary amine is the most nucleophilic and sterically accessible site for this type of oxidation under the utilized reaction conditions.

When potassium peroxymonosulfate is the oxidant, the reaction is characterized as a second-order process, and its kinetics are governed by the principles of specific acid-base catalysis. vulcanchem.commdpi.com

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the conversion of atropine while minimizing side reactions and simplifying purification. Different strategies are employed depending on the chosen oxidant.

When using potassium peroxymonosulfate, reaction conditions have been finely tuned for optimal results. It has been established that this oxidant can achieve a 100% yield of atropine N-oxide in as little as 15 minutes. researchgate.net Key parameters for this optimization include:

pH: The optimal pH for the transformation is 10.2. This value is strategically close to the pKa of atropine (9.8), a condition that promotes the efficient proton transfer necessary for the oxidation process. vulcanchem.com

Kinetics: The reaction proceeds with a second-order rate constant of 0.193 L·mol⁻¹·min⁻¹ at a temperature of 25°C. vulcanchem.commdpi.com

For methods employing H₂O₂ or m-CPBA, the N-oxide is often isolated as its hydrochloride (HCl) salt to improve handling and stability. rsc.org In processes where this compound is an intermediate, such as the Fe(III)-TAML catalyzed N-demethylation, the yield is dependent on factors like the precise amount of H₂O₂ used, the catalyst loading, and the choice of organic co-solvent, highlighting multiple avenues for optimization. researchgate.net

| Method | Oxidant | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Direct Oxidation | Potassium Peroxymonosulfate (KHSO₅) | Aqueous solution, pH 10.2, 25°C | 100% (in 15 minutes) | vulcanchem.comresearchgate.net |

| Direct Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Often isolated as HCl salt | Not specified | rsc.org |

| Direct Oxidation | Hydrogen Peroxide (H₂O₂) | Often isolated as HCl salt | Not specified | rsc.org |

| Intermediate Formation | H₂O₂ with Fe(III)-TAML catalyst | Ethanol co-solvent | Not specified for N-oxide | researchgate.net |

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound is notable for its high degree of regioselectivity. As previously mentioned, the oxidation occurs exclusively at the N-8 position of the tropane ring, leaving other potentially reactive functional groups, such as the hydroxyl group and the phenyl ring, intact under the specified conditions.

Stereochemistry is a more complex aspect of this synthesis. Atropine itself is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine. The chirality resides in the tropic acid portion of the molecule, specifically at the carbon atom alpha to the phenyl group. The oxidation of the nitrogen atom does not affect this existing chiral center. However, the N-oxidation reaction introduces a new stereocenter at the nitrogen atom, as it becomes tetracoordinate.

The structure of the resulting this compound molecule shows distinct stereochemical features. The bicyclic tropane skeleton maintains a rigid endo-conformation, and the newly formed N-oxide group is positioned axially relative to this framework. vulcanchem.com When starting with racemic atropine, the oxidation can theoretically produce a mixture of diastereomers, resulting from the oxygen atom adding to the nitrogen from different faces relative to the tropane ring structure. The use of achiral oxidants like KHSO₅ or H₂O₂ on the racemic precursor will lead to these diastereomeric products. The precise control of the stereochemical outcome at the nitrogen center to favor one diastereomer over another would require the use of asymmetric synthesis techniques, such as chiral catalysts or reagents, which is a fundamental principle in modern organic synthesis. numberanalytics.com

Mechanistic Investigations of Oxymethylatropine

Muscarinic Receptor Subtype Interaction Profiles of Oxymethylatropine

The interaction of this compound with the five distinct subtypes of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5) is characterized by its role as a competitive antagonist. pharmacompass.comnih.govnih.gov These receptors are all G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine. mhmedical.comgenome.jp

This compound functions as a non-selective muscarinic receptor antagonist. vetscraft.comnih.gov It exhibits a high binding affinity for muscarinic receptors, with one study reporting an IC50 value of less than 0.1 nM in a radioligand binding assay using porcine brain membranes, which contain a mixture of mAChR subtypes. caymanchem.com Similar to its parent compound, atropine (B194438), this compound competitively and reversibly binds to all five muscarinic receptor subtypes (M1-M5) with approximately equal affinity, showing no significant selectivity for any single subtype. nih.govnih.gov

The mechanism of action is competitive antagonism, meaning this compound competes with acetylcholine and other muscarinic agonists for the orthosteric binding site on the receptor. pharmacompass.comnih.gov By occupying this site, it prevents the endogenous ligand from binding and activating the receptor. There is no scientific evidence to suggest that this compound exhibits agonist or inverse agonist activity at any of the muscarinic receptor subtypes.

Table 1: Interaction Profile of this compound at Muscarinic Receptor Subtypes This table summarizes the primary interaction of this compound with each muscarinic receptor subtype based on available pharmacological data.

| Receptor Subtype | Primary Action | Selectivity |

|---|---|---|

| M1 | Competitive Antagonist | Non-selective |

| M2 | Competitive Antagonist | Non-selective |

| M3 | Competitive Antagonist | Non-selective |

| M4 | Competitive Antagonist | Non-selective |

| M5 | Competitive Antagonist | Non-selective |

The five muscarinic receptor subtypes couple to different families of heterotrimeric G proteins to initiate intracellular signaling. mhmedical.com The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family. mhmedical.comnih.govfrontiersin.org In contrast, the M2 and M4 receptor subtypes couple to G proteins of the Gi/o family. mhmedical.comnih.govfrontiersin.org

As a non-selective antagonist, this compound's primary effect on GPCR coupling is inhibitory. By binding to the M1, M3, and M5 receptors, it blocks the conformational change induced by acetylcholine, thereby preventing the activation of Gq/11 proteins. mhmedical.com Similarly, its binding to M2 and M4 receptors prevents the activation of Gi/o proteins. mhmedical.comnih.gov Therefore, this compound does not possess transducer specificity itself but rather blocks the specific coupling mechanisms inherent to each receptor subtype it antagonizes.

This compound is characterized as a competitive, orthosteric antagonist. pharmacompass.comnih.gov This indicates that it binds to the same primary binding site (the orthosteric site) as the endogenous neurotransmitter, acetylcholine. Allosteric modulators, by contrast, bind to a spatially distinct site on the receptor to alter the affinity or efficacy of the orthosteric ligand. mhmedical.com The available scientific literature does not support a role for this compound as an allosteric modulator. Its mechanism of action is direct competition at the acetylcholine binding site. pharmacompass.comnih.gov

G Protein-Coupled Receptor (GPCR) Coupling Mechanisms and Transducer Specificity

Intracellular Signaling Cascades Modulated by this compound

By blocking the activation of muscarinic receptors, this compound indirectly modulates the downstream intracellular signaling cascades that these receptors control. Its effect is to prevent the changes in second messenger concentrations that would normally be initiated by acetylcholine.

The activation of M1, M3, and M5 receptors by an agonist leads to the Gq/11-mediated activation of the enzyme Phospholipase C (PLC). nih.govfrontiersin.orgphysiology.org PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). genome.jpgenome.jpnih.gov This pathway ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC). physiology.orgnih.gov

This compound, by acting as an antagonist at M1, M3, and M5 receptors, prevents the Gq/11-mediated activation of PLC. mhmedical.comnih.gov Consequently, it inhibits the generation of IP3 and DAG that would be induced by acetylcholine, thereby blocking the downstream signaling events of this pathway. Studies have demonstrated that the insulinotropic action induced by cholinergic agonists is mediated by M3 receptors coupled to the PLC pathway, an effect that can be blocked by muscarinic antagonists. physiology.org

The M2 and M4 muscarinic receptors are coupled to inhibitory Gi/o proteins. mhmedical.comfrontiersin.org When activated by acetylcholine, these receptors cause the Gi/o protein to inhibit the enzyme adenylyl cyclase. mhmedical.comnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

By competitively blocking M2 and M4 receptors, this compound antagonizes the inhibitory effect of acetylcholine on adenylyl cyclase. mhmedical.comnih.gov In the presence of this compound, acetylcholine is unable to bind to these receptors, and thus the Gi/o-mediated suppression of adenylyl cyclase activity is prevented. This leads to a disinhibition of the enzyme, preventing the decrease in cellular cAMP levels that would otherwise occur upon muscarinic stimulation.

Table 2: Summary of Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| Atropine |

| Atropine methyl nitrate (B79036) |

| Carbachol (B1668302) |

| Diacylglycerol (DAG) |

| Inositol 1,4,5-trisphosphate (IP3) |

| Methylatropine (B1217387) |

| This compound |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

Ion Channel Modulation, including Potassium Channels

Current scientific literature does not provide direct evidence for the modulation of ion channels, including potassium channels, by this compound through direct binding or allosteric modification independent of its primary action as a muscarinic acetylcholine receptor antagonist. The principal mechanism of action of this compound is the competitive blockade of muscarinic receptors. caymanchem.comdrugbank.com Consequently, any observed effects on ion channel function are largely considered to be downstream and indirect consequences of this primary anticholinergic activity.

Muscarinic acetylcholine receptors, upon activation by acetylcholine, can modulate the activity of various ion channels through G-protein-coupled signaling pathways. nih.gov For instance, the activation of M2 muscarinic receptors in the heart is well-known to lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and a decrease in heart rate. By blocking these M2 receptors, this compound would prevent this acetylcholine-induced potassium channel activation.

Research that has utilized this compound (often referred to as atropine methyl nitrate or N-methylatropine) in experimental settings has primarily done so to isolate and block peripheral muscarinic effects, thereby allowing for the study of other neurotransmitter systems or receptor types. iiab.menih.govmdpi.com In studies investigating seizure mechanisms, for example, N-methyl-atropine was found to have no effect on the ability of apamin, a known blocker of small-conductance calcium-activated potassium (SK) channels, to alter seizure thresholds. mdpi.com This suggests a lack of interaction between this compound and apamin-sensitive potassium channels.

While some quaternary ammonium (B1175870) compounds have been shown to act as ion channel blockers, particularly at the neuromuscular junction, this is not a generalized property that can be attributed to all molecules within this chemical class without specific experimental evidence. oup.com The pharmacological profile of this compound is consistently defined by its high-affinity antagonism at muscarinic receptors. caymanchem.com

Table of Research Findings on Indirect Ion Channel Effects of Muscarinic Receptor Blockade

| Cell/Tissue Type | Muscarinic Receptor Subtype | Ion Channel Affected (Indirectly) | Effect of Muscarinic Agonist | Effect of this compound (as antagonist) |

| Cardiac Sinoatrial Node | M2 | G-protein-coupled inwardly-rectifying potassium (GIRK) channels | Activation (opening) of K+ channels, leading to hyperpolarization and slowed heart rate | Prevention of acetylcholine-induced K+ channel opening, leading to increased heart rate |

| Smooth Muscle | M3 | L-type Calcium Channels | Inhibition of K+ channels and activation of Ca2+ channels leading to depolarization and contraction | Prevention of acetylcholine-induced channel modulation, leading to relaxation |

| Neurons (various) | M1, M4 | Various K+ channels (e.g., KCNQ/M-current) | Inhibition of K+ currents, leading to increased excitability | Prevention of acetylcholine-induced K+ channel inhibition |

Pharmacokinetic and Metabolic Characterization of Oxymethylatropine

Preclinical Pharmacokinetic Profiling of Oxymethylatropine

The addition of a methyl group to the nitrogen atom in the tropane (B1204802) ring of atropine (B194438), forming a quaternary amine, significantly alters the pharmacokinetic properties of the molecule, particularly its ability to cross biological membranes.

Absorption Dynamics and Extent in Animal Models

The absorption of this compound is highly dependent on the route of administration, a characteristic feature of quaternary ammonium (B1175870) compounds.

Oral Absorption: When administered orally, this compound is poorly absorbed from the gastrointestinal tract. vetscraft.comjnmjournal.org This is because its permanent positive charge and high polarity limit its ability to diffuse across the lipid-rich cell membranes of the intestinal epithelium. vetscraft.com

Parenteral Absorption: In contrast, following parenteral administration (e.g., intravenous or intramuscular injection), the compound is readily and rapidly available in systemic circulation. nih.govphysiology.org

This difference in absorption is a key distinguishing feature from its parent compound, atropine, which is well-absorbed orally. vetscraft.com

Distribution Patterns and Tissue Accumulation in Preclinical Species

Once in the bloodstream, the distribution of this compound is largely dictated by its polarity.

Blood-Brain Barrier Penetration: A defining characteristic of this compound is its limited ability to cross the blood-brain barrier (BBB). physiology.orgmedchemexpress.commedchemexpress.com The quaternary ammonium structure renders the molecule highly polar and reduces its lipid solubility, thereby preventing significant penetration into the central nervous system (CNS). physiology.orgmedchemexpress.commedchemexpress.com This is in stark contrast to the tertiary amine atropine, which readily enters the CNS. wikipedia.org This property is fundamental to its pharmacological use, as it minimizes central anticholinergic side effects. physiology.org

| Compound | Chemical Structure | Blood-Brain Barrier Permeability |

|---|---|---|

| Atropine | Tertiary Amine | High |

| This compound (Methylatropine) | Quaternary Ammonium | Low / Minimal |

Excretion Pathways and Rates in Animal Models

The elimination of this compound from the body occurs primarily via renal excretion.

Urinary Excretion: As a water-soluble compound, this compound is efficiently filtered by the kidneys and excreted in the urine. researchgate.netscielo.br Studies on the metabolic disposition in animals have confirmed the urinary route as a significant pathway for elimination. dntb.gov.ua

Fecal Excretion: A portion of the compound may also be eliminated through the feces, which could be attributed to biliary excretion. researchgate.net

Metabolic Pathways of this compound in Biological Systems

The biotransformation of this compound is less complex than that of many other drugs, primarily involving the cleavage of its ester bond.

Identification of Key Enzyme Systems Involved in Biotransformation

The primary metabolic reaction for this compound is hydrolysis, catalyzed by a class of enzymes known as esterases.

Esterase-Mediated Hydrolysis: Esterases are enzymes that break down esters into an acid and an alcohol. unl.eduontosight.ai In the case of this compound, these enzymes cleave the ester linkage connecting the tropic acid moiety and the tropine-derived portion of the molecule. nih.govdrugbank.com This enzymatic hydrolysis is the main route of metabolism. nih.gov Carboxylesterases, found in high concentrations in the liver and blood, are likely the specific type of esterase responsible for this biotransformation. ontosight.ai

Elucidation of this compound Metabolite Structures

The metabolic breakdown of this compound yields two main products. While direct studies on this compound metabolites are limited, the pathway can be reliably inferred from the well-documented metabolism of its parent compound, atropine. wikipedia.orgdrugbank.comnih.govoup.com

Hydrolysis Products: The hydrolysis of the ester bond in this compound results in the formation of tropic acid and methylatropine (B1217387) tropinium , the N-methylated derivative of tropine. unl.edunih.govdrugbank.com These metabolites are more polar than the parent drug, which facilitates their renal excretion.

| Parent Compound | Primary Metabolic Reaction | Key Metabolites |

|---|---|---|

| Atropine | Ester Hydrolysis | Tropic Acid, Tropine, Noratropine, Atropine-N-oxide wikipedia.orgdrugbank.comnih.gov |

| This compound | Ester Hydrolysis (Inferred) | Tropic Acid, Methylated Tropine derivative |

Interspecies Differences in this compound Metabolism in Preclinical Models

Typically, these studies involve incubating this compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human) to identify and quantify the metabolites formed. evotec.comsrce.hr Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. evotec.com Such in vitro assays help to delineate the primary metabolic pathways and to create a comparative metabolite map across species. nih.goveuropa.eu

Significant variations in metabolic pathways and rates are often observed between species. For instance, studies on the compound YZG-331 revealed that it was metabolized much faster in rat liver microsomes compared to those from humans, monkeys, or dogs. frontiersin.org Similarly, the disposition of the oxime HI-6 showed a marked species difference, with selective accumulation in the diaphragm of rats, a phenomenon not observed in dogs or monkeys. nih.gov For the anticoagulant apixaban (B1684502), its major human metabolite (O-demethyl apixaban sulfate) was only a minor component in the plasma of rats and dogs, highlighting quantitative differences in metabolic pathways.

These differences can be attributed to variations in the expression and activity of metabolic enzymes like CYPs and flavin-containing monooxygenases (FMOs) among species. frontiersin.orgresearchgate.net Understanding these differences is crucial for selecting the most appropriate animal model for toxicology studies—one that generates a human-like metabolite profile—to ensure that the safety assessment covers all metabolites that humans will be exposed to. nih.govnih.gov If significant human-specific metabolites of this compound were to be identified, further safety testing of those metabolites would be warranted.

Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

Below is a hypothetical data table illustrating the kind of results that would be generated from an in vitro metabolic stability assay for this compound. This data is for illustrative purposes only, as specific experimental results for this compound are not publicly available.

| Species | % Parent Compound Remaining at 45 min | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Mouse | 25% | 150 |

| Rat | 15% | 210 |

| Dog | 45% | 85 |

| Monkey | 55% | 60 |

| Human | 50% | 75 |

This table is a hypothetical representation.

Pharmacokinetic Modeling and Prediction for this compound

Pharmacokinetic (PK) modeling is a mathematical approach used to describe and predict the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). europeanreview.orgveteriankey.com It is an essential tool for translating preclinical data into potential human outcomes.

Noncompartmental Statistical Analysis of Preclinical Data

Noncompartmental analysis (NCA) is a standard method for evaluating pharmacokinetic data from preclinical and clinical studies without making assumptions about the underlying physiological compartments. allucent.comquantics.co.uk It relies on algebraic equations, primarily using the trapezoidal rule to calculate the area under the plasma concentration-time curve (AUC). allucent.comnih.gov This analysis provides key PK parameters that describe the systemic exposure of a drug.

While specific preclinical noncompartmental analyses for this compound are not available in published literature, such an analysis would typically follow the intravenous or oral administration of the compound to animal species like rats and dogs. europa.eu Blood samples would be collected at various time points to measure drug concentration, and from these data, the following key parameters would be calculated:

Cmax (Maximum Concentration): The highest observed concentration of the drug in plasma. europeanreview.org

Tmax (Time to Maximum Concentration): The time at which Cmax is reached. europeanreview.org

AUC (Area Under the Curve): A measure of the total systemic exposure to the drug over time. allucent.com

CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination. allucent.com

Vd (Volume of Distribution): A theoretical volume representing the extent of drug distribution throughout the body. allucent.com

t1/2 (Half-life): The time required for the drug concentration to decrease by half. allucent.com

These parameters are fundamental for understanding a drug's behavior in the body and for making initial comparisons across species. europa.eu

Illustrative Noncompartmental Pharmacokinetic Parameters for this compound in Rats

The following table provides a hypothetical example of pharmacokinetic parameters for this compound in rats following intravenous administration, as would be determined by a noncompartmental analysis. This data is for illustrative purposes only.

| Parameter | Unit | Mean Value (± SD) |

| Cmax | ng/mL | 850 (± 150) |

| AUC(0-inf) | ng·h/mL | 1200 (± 210) |

| CL | L/h/kg | 2.5 (± 0.4) |

| Vd | L/kg | 5.0 (± 0.9) |

| t1/2 | h | 1.4 (± 0.3) |

This table is a hypothetical representation based on a fictional study.

Predictive Models for Compound Disposition and Kinetic Parameters

Predictive models are employed to extrapolate pharmacokinetic data from preclinical species to humans, which is a critical step in drug development for predicting a safe and effective starting dose in first-in-human trials. patsnap.comallucent.com

Allometric Scaling: One of the most common predictive methods is allometric scaling, which is based on the principle that many physiological and pharmacokinetic parameters scale across species in relation to body weight. patsnap.commmv.org The relationship is described by the power-law equation: Y = aW^b, where Y is the pharmacokinetic parameter (like clearance or volume of distribution), W is the body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. patsnap.comnih.gov By plotting the log of the PK parameter against the log of body weight for several animal species, a linear regression can be performed to predict the value for humans. nih.gov While powerful, simple allometric scaling can sometimes be inaccurate, leading to the development of more complex models that incorporate correction factors such as maximum lifespan potential (MLP) or brain weight. mmv.orgnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and mechanistic. wikipedia.orgepa.gov They represent the body as a series of interconnected physiological compartments (organs and tissues) linked by blood flow. wikipedia.orgmdpi.com These models integrate physicochemical properties of the drug with physiological parameters of the species (e.g., organ volumes, blood flow rates, enzyme expression levels). epa.goveuropa.eu A key advantage of PBPK modeling is its ability to simulate drug disposition in various scenarios, such as predicting drug-drug interactions or the pharmacokinetics in special populations (e.g., pediatrics or patients with organ impairment). nih.govnih.gov For a compound like this compound, a PBPK model would be developed using in vitro metabolism data and preclinical PK data to simulate its disposition and predict its pharmacokinetic profile in humans. nih.govmdpi.com

Illustrative Predicted Human Pharmacokinetic Parameters for this compound

This table shows a hypothetical prediction of human PK parameters for this compound using allometric scaling from preclinical data. This is for illustrative purposes only.

| Parameter | Method | Predicted Human Value |

| Clearance (CL) | Simple Allometry (from Rat, Dog, Monkey) | 0.8 L/h/kg |

| Volume of Distribution (Vd) | Simple Allometry (from Rat, Dog, Monkey) | 3.5 L/kg |

| Half-life (t1/2) | Calculated from Predicted CL and Vd | 3.0 h |

This table is a hypothetical representation.

In Vitro Pharmacological Evaluation of Oxymethylatropine

Cell-Based Assay Systems for Receptor Binding and Functional Activity

Cell-based assays are fundamental in determining the interaction of a compound with its target receptor at the molecular level. These systems allow for precise measurement of receptor binding affinity, selectivity, and the subsequent functional consequences of this binding, such as receptor activation or blockade.

Radioligand Binding Assays for Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a receptor. caymanchem.com These assays involve the use of a radiolabeled compound (the radioligand) that is known to bind to the target receptor. By measuring the ability of an unlabeled compound, such as methylatropine (B1217387), to displace the radioligand, its binding affinity can be determined.

Competition binding experiments are commonly used to determine the inhibitory constant (Kᵢ) of a compound, which reflects its affinity for the receptor. In these experiments, a fixed concentration of a radioligand is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the competing unlabeled drug. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation. arvojournals.org

For methylatropine, radioligand binding assays using isolated porcine brain membranes have demonstrated its high affinity for muscarinic acetylcholine (B1216132) receptors. caymanchem.com The use of radiolabeled antagonists like [³H]N-methylscopolamine ([³H]NMS) is a common method for characterizing muscarinic receptors on the surface of cells. nih.govics.org

Table 1: Muscarinic Receptor Binding Affinity of Methylatropine

| Compound | Assay Type | Receptor Source | Radioligand | Measured Parameter | Value | Reference |

|---|---|---|---|---|---|---|

| Methylatropine | Competition Binding | Isolated Porcine Brain Membranes | Not specified | IC₅₀ | <0.1 nM | caymanchem.com |

Selectivity is determined by performing binding assays across different receptor subtypes (M1-M5). While methylatropine is a derivative of the non-selective antagonist atropine (B194438), its affinity for each muscarinic subtype is a critical aspect of its pharmacological profile. For instance, antagonists like pirenzepine (B46924) show selectivity for the M1 receptor subtype, a characteristic determined through comparative binding assays. arvojournals.org

Reporter Gene Assays for Receptor Activation

Reporter gene assays are powerful tools for studying the functional consequences of receptor binding, specifically whether a compound acts as an agonist or an antagonist. openaccessjournals.com These assays genetically modify cells to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a regulatory element that is responsive to receptor activation. openaccessjournals.comnih.gov

For muscarinic receptors that couple to Gq/11 proteins (M1, M3, M5), receptor activation initiates a signaling cascade that can lead to the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT). bpsbioscience.comnih.gov A cell line can be engineered to contain a luciferase reporter gene linked to an NFAT response element. bpsbioscience.com When a muscarinic agonist like carbachol (B1668302) or oxotremorine (B1194727) M activates the M1 receptor in these cells, the resulting signaling cascade leads to the production of luciferase, which generates a measurable light signal. bpsbioscience.com

As an antagonist, oxymethylatropine would be evaluated by its ability to inhibit the luciferase expression induced by a known muscarinic agonist. By adding increasing concentrations of this compound in the presence of a fixed concentration of an agonist, a dose-response curve for the inhibition can be generated, allowing for the quantification of its antagonistic potency (e.g., determining an IC₅₀ value). Promoter activity for the M1 muscarinic receptor has been confirmed in such transient expression assays using luciferase reporter constructs. nih.gov

Calcium Mobilization and Cyclic AMP Assays

Muscarinic receptor subtypes are linked to different intracellular signaling pathways. M1, M3, and M5 receptors are coupled to Gq/11 G-proteins, which activate phospholipase C, leading to the mobilization of intracellular calcium ([Ca²⁺]i). bpsbioscience.comnih.govfrontiersin.org In contrast, M2 and M4 receptors are coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org

Calcium Mobilization Assays: These assays measure the changes in intracellular calcium concentration following receptor activation. This is typically achieved by pre-loading cells with a fluorescent calcium indicator dye, such as Fluo-4, or by using genetically encoded calcium indicators like aequorin. creative-biolabs.commdpi.com Upon stimulation with a muscarinic agonist (e.g., carbachol), the activation of M1, M3, or M5 receptors triggers a rapid increase in [Ca²⁺]i, which is detected as an increase in fluorescence or luminescence. creative-biolabs.comnih.gov this compound's antagonist activity would be quantified by its ability to block this agonist-induced calcium signal.

Cyclic AMP (cAMP) Assays: These assays measure the intracellular levels of the second messenger cAMP. thermofisher.com The activation of M2 and M4 receptors by an agonist leads to a decrease in forskolin-stimulated cAMP production. mdpi.com Numerous commercial assay kits are available for this purpose, often based on principles like competitive immunoassay or fluorescence resonance energy transfer (FRET). nih.govsigmaaldrich.com The antagonistic effect of this compound at M2/M4 receptors would be determined by its ability to prevent the agonist-induced decrease in cAMP levels.

Tissue-Based Preparations for Functional Studies

While cell-based assays provide molecular detail, tissue-based preparations offer insights into the physiological function of a compound in a more integrated system that retains the complexity of cell-cell interactions.

Isolated Organ Bath Studies for Smooth Muscle and Cardiac Function

Isolated organ bath studies are a classic pharmacological method used to investigate the effects of drugs on tissue contractility. mdpi.comcdnsciencepub.com Tissues such as intestinal smooth muscle or cardiac muscle are suspended in an organ bath containing a physiological salt solution, and their contractile force is measured isometrically. nih.gov

Smooth Muscle Function: The guinea pig ileum is a standard preparation for studying muscarinic receptor-mediated smooth muscle contraction. norecopa.noijrpc.com The enteric nervous system within this tissue releases acetylcholine, which acts on muscarinic receptors on smooth muscle cells to cause contraction. norecopa.no The addition of muscarinic agonists like acetylcholine to the organ bath produces dose-dependent contractions. ekja.org this compound, as a muscarinic antagonist, is evaluated by its ability to inhibit these agonist-induced contractions. By constructing a concentration-response curve for the agonist in the presence and absence of the antagonist, a measure of its potency, known as the pA₂, can be determined. This value quantifies the concentration of the antagonist required to necessitate a two-fold increase in the agonist concentration to produce the original response.

Cardiac Function: Isolated atrial preparations, such as from a canine right atrium, can be used to study the chronotropic (heart rate) effects of muscarinic agents. cdnsciencepub.com Acetylcholine and other muscarinic agonists have a negative chronotropic effect, slowing the heart rate by acting on M2 receptors in the sinoatrial node. nih.gov this compound would be expected to antagonize this effect, blocking the agonist-induced decrease in the spontaneous contraction rate of the atrial tissue.

Electrophysiological Recordings in Neural Tissue Slices

Electrophysiological techniques, such as intracellular or patch-clamp recordings, are used to directly measure the electrical activity of individual cells. biologists.comubc.ca When applied to tissue slices, particularly from the brain or autonomic ganglia, these methods can elucidate how a compound modulates neuronal excitability and synaptic transmission. frontiersin.orgbiologists.com

Muscarinic acetylcholine receptors are widely distributed in the central and peripheral nervous systems and play a crucial role in modulating neuronal activity. For example, activation of presynaptic M2 receptors on certain neurons can inhibit calcium channels and suppress neurotransmitter release. frontiersin.org

Studies on canine stellate ganglia have shown that high doses of methylatropine nitrate (B79036) can depress the postganglionic compound action potentials, indicating an effect on neuronal transmission. cdnsciencepub.com As a quaternary ammonium (B1175870) compound, this compound is expected to have limited ability to cross the blood-brain barrier. Therefore, its electrophysiological effects are primarily relevant to peripheral neurons and autonomic ganglia. nih.gov In experiments using neural tissue slices, this compound would be tested for its ability to block the electrophysiological changes induced by muscarinic agonists, such as alterations in membrane potential, firing rate, or synaptic currents.

Insights into Mechanistic Action from In Vitro Systems

The mechanistic action of a muscarinic antagonist like methylatropine is primarily elucidated through in vitro systems that assess its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). google.comtocris.comnih.gov These studies are fundamental to understanding the compound's affinity, selectivity, and functional effect at the molecular level. The primary methods employed are receptor binding assays and functional assays. nih.gov

Receptor Binding Assays

Binding assays are conducted to determine the affinity of a compound for specific receptor subtypes. The most common method is the radioligand competition assay. nih.gov These experiments typically utilize membranes from cultured cells, such as Chinese Hamster Ovary (CHO) cells, which have been engineered to express a single subtype of the human muscarinic receptor (hM1, hM2, hM3, hM4, or hM5). dergipark.org.trnih.gov

In these assays, the receptor preparation is incubated with a constant concentration of a radiolabeled muscarinic antagonist (a "radioligand"), such as [³H]N-methylscopolamine ([³H]NMS), and varying concentrations of the unlabeled test compound (e.g., atropine or methylatropine). nih.govdergipark.org.tr The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), and applying the Cheng-Prusoff correction, the inhibition constant (Ki) can be calculated. dergipark.org.tr The Ki value represents the affinity of the compound for the receptor; a lower Ki value signifies a higher binding affinity.

Atropine is known as a non-selective antagonist, meaning it binds with high affinity to all five muscarinic receptor subtypes. dergipark.org.trmdpi.com Methylatropine, its quaternary derivative, is also a potent muscarinic antagonist used for its peripheral effects, as its structure limits penetration across the blood-brain barrier. ncats.ioresearchgate.net

Binding Affinity (Ki) of Atropine at Human Muscarinic Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| M1 | 2.0 |

| M2 | 1.0 |

| M3 | 1.0 |

| M4 | 1.0 |

| M5 | 1.0 |

Data derived from radioligand binding assays using cloned human receptors expressed in CHO cells. dergipark.org.tr

Functional Assays

While binding assays reveal affinity, functional assays are required to determine whether the compound acts as an antagonist, agonist, or inverse agonist, and to quantify its potency. acs.orgnih.gov These assays measure a biological response downstream of receptor binding. For antagonists, their potency is typically measured by their ability to inhibit the functional response induced by a muscarinic agonist, such as carbachol or acetylcholine. nih.govcdnsciencepub.com

Common functional assays include:

Second Messenger Assays: M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. dergipark.org.trbiorxiv.org M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels. biorxiv.org The potency of an antagonist can be determined by measuring its ability to block these agonist-induced second messenger signals.

GTPγS Binding Assays: The activation of a G-protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the G-protein α-subunit. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, one can measure receptor activation. nih.gov Antagonist potency is determined by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding. nih.gov

Isolated Tissue Assays: In preparations of smooth muscle tissue (e.g., from the colon or esophagus) that naturally express muscarinic receptors, agonists cause muscle contraction. nih.gov The potency of an antagonist is quantified by the rightward shift it causes in the concentration-response curve of an agonist.

The potency of a competitive antagonist in a functional assay is often expressed as a pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response observed in the absence of the antagonist.

Functional Antagonist Potency (pA₂) in Isolated Tissue Preparations

| Antagonist | Tissue/Receptor | pA₂ Value |

|---|---|---|

| Pirenzepine | Human Esophageal Muscle (M1-like) | 7.1 ± 0.1 |

| 4-DAMP | Human Esophageal Muscle (M3-like) | 9.5 ± 0.1 |

| Methoctramine | Human Esophageal Muscle (M2-like) | 6.2 ± 0.2 |

Illustrative pA₂ values for subtype-selective antagonists against carbachol-evoked contractions, indicating the functional potencies at different receptor subtypes present in the tissue.

Reproducibility and Standardization in In Vitro this compound Research

The reproducibility and standardization of in vitro assays are paramount for the reliable pharmacological characterization of any compound, including muscarinic antagonists like methylatropine. A lack of reproducibility can lead to conflicting data between laboratories and hinder the drug development process. frontiersin.org

Challenges to Reproducibility

Several factors can contribute to a lack of reproducibility in in vitro GPCR pharmacology:

Biological Systems: The use of different cell lines, or even the same cell line at different passage numbers, can lead to variations in receptor expression levels and signaling pathway components. frontiersin.org Furthermore, significant pharmacological differences can exist between species orthologs of the same receptor, making direct comparisons of data from human and rodent systems challenging. frontiersin.org

Reagent Variability: The purity of the test compound, the specific activity and stability of the radioligand, and minor variations in buffer composition or serum supplements can all impact assay results. nih.gov

Protocol Differences: Minor deviations in experimental protocols, such as incubation times, temperature, and the specific techniques used for cell harvesting and membrane preparation, can introduce significant variability. jneurosci.orgresearchgate.net

Complex Pharmacology: The nuanced nature of GPCR signaling, including phenomena like biased agonism (where a ligand preferentially activates a subset of a receptor's signaling pathways), can complicate data interpretation and requires highly specific assay conditions to detect. tandfonline.com

Importance of Standardization

To mitigate these issues and ensure robust, reliable data, strict standardization of in vitro assays is essential. Key practices include:

Standardized Assay Protocols: The use of detailed, validated, and widely accepted protocols is crucial. nih.govresearchgate.net These protocols should specify all critical parameters, including cell culture conditions, membrane preparation, buffer compositions, incubation times and temperatures, and the method of terminating the assay reaction. nih.gov

Stable Expression Systems: Utilizing well-characterized recombinant cell lines (e.g., CHO or HEK-293) that stably express a single, cloned human receptor subtype provides a consistent and defined biological system, minimizing variability from receptor density fluctuations. dergipark.org.trfrontiersin.org

Reference Compounds: Including a non-selective, well-characterized reference antagonist like atropine in parallel with the test compound allows for normalization of data and helps ensure the assay is performing as expected.

Thorough Reporting: Comprehensive reporting of all experimental details in publications is necessary to allow other researchers to accurately replicate the findings. This includes the source of cell lines, passage numbers, reagent sources and lot numbers, and a complete description of the methodology. nih.gov

By adhering to these principles of standardization, researchers can generate high-quality, reproducible in vitro data that accurately define the pharmacological profile of compounds like methylatropine at the muscarinic receptors.

Preclinical Pharmacological Research Utilizing Animal Models with Oxymethylatropine

Selection and Characterization of Relevant Animal Models for Oxymethylatropine Studies

The selection of an appropriate animal model is a critical step in preclinical research, ensuring the relevance and translatability of the findings. For cholinergic research, a variety of models are employed, each with specific advantages.

Rodent models, particularly mice and rats, are extensively used in cholinergic research due to their well-characterized neuroanatomy and physiology, genetic tractability, and the availability of established behavioral paradigms. aginganddisease.orgnih.gov They have been pivotal in studying the role of the cholinergic system in processes like learning, memory, and attention. nih.govtaylorandfrancis.com

In the context of this compound, which is also known as atropine (B194438) methyl nitrate (B79036), rodent models have been crucial for distinguishing between central and peripheral cholinergic effects. For instance, studies in rats have utilized this compound as a control agent to confirm that the cognitive impairments observed with atropine are centrally mediated. soton.ac.uk When investigating the role of the cholinergic system in blood pressure regulation in Dahl salt-sensitive and salt-resistant rats, this compound was used to block peripheral cholinergic receptors, helping to isolate the central effects of other agents. nih.gov Similarly, in studies of sham feeding behavior in rats with gastric cannulae, this compound was administered to block peripheral cholinergic activity. nih.gov The use of rodent models in Alzheimer's disease research, often involving cholinergic dysfunction, further underscores their importance in this field. aginganddisease.orgjebms.org

While rodent models are invaluable, non-rodent species are also employed in preclinical research to provide a more comprehensive toxicological and pharmacological profile, as required by regulatory guidelines like those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). altasciences.comuantwerpen.be The choice of a non-rodent species, often a dog or a non-human primate, is based on factors such as metabolic similarity to humans and pharmacological relevance. apconix.comabpi.org.uk

Genetically modified (GM) animal models, particularly mice, have revolutionized the study of the nervous system by allowing for the investigation of specific genes and neural circuits. wikipedia.orgnih.gov These models can involve knocking out or overexpressing specific genes to understand their function. nih.govtaconic.com In cholinergic research, GM models are used to explore the roles of different receptor subtypes and transporters in health and disease. aginganddisease.orgjebms.org

Zebrafish have also emerged as a powerful genetically tractable model for studying the development and function of the cholinergic system. nih.gov While specific genetically modified models created solely for this compound research are not prominently documented, the broader use of these models in cholinergic research provides a valuable context. For example, transgenic mouse models of Alzheimer's disease, which often exhibit cholinergic deficits, are instrumental in testing potential therapies. aginganddisease.orgnih.gov The ability to manipulate specific components of the cholinergic system in these models allows for a detailed dissection of drug mechanisms.

Non-Rodent Species in Preclinical Pharmacological Studies

In Vivo Assessment of this compound's Pharmacological Effects

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound. For this compound, these assessments have primarily focused on its differential effects on the central and peripheral nervous systems compared to atropine.

Due to its quaternary structure, this compound penetrates the central nervous system (CNS) to a very limited extent. soton.ac.uk This property has been exploited in numerous studies to isolate the peripheral effects of cholinergic blockade from the central effects.

Research has consistently shown that unlike atropine, this compound does not produce the central effects associated with muscarinic receptor antagonism. For example, in rats, atropine sulfate (B86663) was found to interfere with radiation-induced conditioned saccharin (B28170) aversion and bizarre eating behaviors, while this compound did not, indicating the central mediation of these effects. osti.gov Similarly, in a study on locomotion in catecholamine-deficient rats, atropine sulfate induced abnormal locomotion, an effect not replicated by this compound, which does not cross the blood-brain barrier. pnas.org In memory and learning tasks, such as the Morris water maze in rats, atropine impairs performance, whereas this compound is inactive, highlighting the central cholinergic mechanisms in spatial learning. soton.ac.uk

Interactive Table: Comparative CNS Effects of Atropine and this compound in Animal Models

| Animal Model | Behavioral/Physiological Parameter | Effect of Atropine Sulfate | Effect of this compound | Reference |

| Rat | Radiation-Induced Conditioned Aversion | Interference | No Interference | osti.gov |

| Rat | Locomotion (catecholamine-deficient) | Abnormal Locomotion | No Effect | pnas.org |

| Rat | Spatial Learning (Morris Water Maze) | Impaired Performance | Inactive | soton.ac.uk |

| Rhesus Monkey | Repeated Acquisition Task (Accuracy) | Increased Errors | No Effect | pharmaseedltd.com |

| Rhesus Monkey | Motor Control (Force Lever) | Disrupted Performance | Little to No Effect | nih.gov |

This compound, being a peripherally acting muscarinic antagonist, has been utilized to investigate the role of the peripheral cholinergic system in various physiological functions. umich.edu

In rats, this compound has been shown to inhibit sham feeding of sucrose (B13894) solutions, suggesting a role for peripheral cholinergic mechanisms in the control of food intake. nih.gov Another study in rats found that both atropine and this compound decreased the rate at which monkeys worked for food, indicating that this rate-slowing effect is mediated by peripheral mechanisms. pharmaseedltd.com In studies of blood pressure regulation in rats, this compound was used to block peripheral cholinergic receptors, which helped to demonstrate that the pressor effects of physostigmine (B191203) are centrally mediated. nih.gov

The modulation of smooth muscle activity is a classic peripheral cholinergic effect. Cholinergic stimulation generally causes contraction of gastrointestinal smooth muscle and can be blocked by muscarinic antagonists. nih.gov While specific studies detailing this compound's effects on various smooth muscles are part of the broader understanding of anticholinergic pharmacology, they underscore its utility as a tool to probe peripheral cholinergic pathways.

Interactive Table: Investigated Peripheral Effects of this compound in Animal Models

| Animal Model | System/Function Investigated | Observed Effect of this compound | Reference |

| Rat | Sham Feeding | Inhibition of sucrose intake | nih.gov |

| Rhesus Monkey | Work Rate (for food reward) | Decreased rate of responding | pharmaseedltd.com |

| Rat | Blood Pressure Regulation | Blockade of peripheral cholinergic receptors | nih.gov |

| Rat | a2-Adrenoceptor Binding | No appreciable effect in most brain areas | umich.edu |

Investigations in Central Nervous System Function

Translational Considerations from Animal Studies to Pharmacological Theory

The translation of preclinical findings from animal models to established pharmacological theory and ultimately to human clinical applications is a cornerstone of drug development. For a compound like this compound, a quaternary ammonium (B1175870) derivative of atropine, this process involves careful consideration of interspecies differences in physiology, pharmacokinetics, and pharmacodynamics. While direct and extensive preclinical data for this compound is not widely available in public literature, we can infer the translational challenges and considerations by examining related muscarinic antagonists such as atropine methyl nitrate, glycopyrrolate (B1671915), and tiotropium (B1237716).

A primary translational challenge lies in the selection of appropriate animal models that can accurately predict human responses. drugs.comtorvergata.it Animal models are crucial for establishing the initial safety and efficacy profile of a drug candidate. fda.gov For muscarinic antagonists, which target the cholinergic system, animal models of diseases like Chronic Obstructive Pulmonary Disease (COPD) or asthma are frequently used to assess bronchoprotective effects. dovepress.comnih.govnih.gov For instance, studies in anesthetized dogs have been employed to investigate the inhibition of acetylcholine-induced bronchoconstriction by compounds like tiotropium and glycopyrrolate. nih.govnih.gov Similarly, rodent models are used to evaluate effects on salivation and other systemic anticholinergic responses. caymanchem.com However, the physiological and anatomical differences in the respiratory and nervous systems between these animal species and humans can lead to discrepancies in drug efficacy and side-effect profiles. torvergata.it

Pharmacokinetic (PK) and pharmacodynamic (PD) parameters derived from animal studies are fundamental to building a pharmacological understanding of a new compound. nih.gov For quaternary ammonium compounds like this compound, a key feature is their limited ability to cross the blood-brain barrier, which is expected to reduce central nervous system (CNS) side effects compared to their tertiary amine parent compounds like atropine. ncats.io Animal studies are essential to confirm this property. For example, studies with atropine methyl nitrate have shown it to have poor penetration into the CNS. researchgate.netpharmaseedltd.com The table below illustrates the type of pharmacokinetic data that would be gathered for a compound like this compound, using data from the related compound glycopyrrolate as an example.

Interactive Data Table: Comparative Pharmacokinetic Parameters of Glycopyrrolate in Different Species

| Parameter | Dog | Rat | Mouse | Human |

| LD50 (Intravenous) | 25 mg/kg drugs.com | - | - | - |

| LD50 (Oral) | - | 709 mg/kg drugbank.com | 570 mg/kg drugbank.com | - |

| Systemic Absorption (Oral) | - | Poor apotex.com | - | Poor (2-3%) apotex.comboehringer-ingelheim.com |

| Protein Binding | - | - | - | 38-44% drugbank.com |

| Metabolism | - | Partially metabolized boehringer-ingelheim.com | - | Hydrolyzed to inactive metabolite drugbank.com |

| Primary Excretion Route | - | Urine and Feces geneesmiddeleninformatiebank.nl | - | Urine fda.gov |

This table is for illustrative purposes and uses data from glycopyrrolate to demonstrate the types of comparative pharmacokinetic data generated in preclinical research.

The translation of these findings to pharmacological theory involves integrating this data to predict human dosage, efficacy, and potential toxicity. A significant challenge is the extrapolation of dose-response relationships from animals to humans. nih.gov The differences in receptor subtypes, density, and signaling pathways across species can affect how a drug interacts with its target. mdpi.com For muscarinic antagonists, selectivity for M1, M2, and M3 receptor subtypes is a critical factor influencing both therapeutic effects and side effects. mdpi.comescholarship.org Preclinical studies in various animal models help to elucidate these receptor interaction profiles. nih.gov

Furthermore, the development of reliable biomarkers that are applicable in both animal models and human clinical trials is crucial for successful translation. dovepress.com Biomarkers can provide objective measures of drug activity and disease progression, bridging the gap between preclinical and clinical research. For respiratory diseases, lung function tests serve as a key biomarker. In preclinical models, analogous measurements, such as the degree of protection against induced bronchoconstriction, are used. dovepress.comnih.gov

Ethical Considerations and Refinement in Animal Research for this compound Studies

The use of animals in pharmacological research, including for the study of compounds like this compound, is governed by stringent ethical principles aimed at ensuring animal welfare and the scientific validity of the research. medchemexpress.commedscape.com The guiding framework for the ethical conduct of animal experimentation is the principle of the "Three Rs": Replacement, Reduction, and Refinement. dovepress.commdpi.com

Replacement refers to the use of non-animal methods whenever possible. For a compound like this compound, this could involve in vitro studies using cell cultures expressing specific muscarinic receptor subtypes to determine binding affinity and functional activity. torvergata.it Computer-based models (in silico) can also be used to predict the physicochemical properties and potential biological activity of the compound before any animal testing is initiated. nih.govscribd.compacificbiolabs.comneu.edu.trresearchgate.netrsc.org

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant and scientifically valid results. dovepress.com This can be achieved through careful experimental design, including appropriate sample size calculations and the use of modern analytical techniques that can extract more information from each animal. For example, longitudinal studies that follow the same animals over time can reduce the total number of animals required compared to cross-sectional studies.

Refinement focuses on minimizing the pain, suffering, and distress experienced by research animals and improving their welfare. dovepress.com For studies involving this compound, this would include:

Humane endpoints: Establishing clear criteria for when an animal should be removed from a study to prevent unnecessary suffering.

Appropriate housing and care: Providing animals with an environment that allows for species-specific behaviors and reduces stress.

Minimally invasive procedures: Using techniques that cause the least amount of pain and distress, such as refined methods for drug administration and sample collection.

Use of anesthetics and analgesics: Ensuring that any procedures that may cause pain are performed under appropriate anesthesia and that post-procedural pain is managed with analgesics.

The ethical justification for using animals in research rests on the principle that the potential benefits to human or animal health outweigh the harm caused to the animals involved. medchemexpress.commedscape.com Researchers have a responsibility to ensure that their studies are scientifically sound and have a reasonable expectation of yielding valuable knowledge. medchemexpress.com All personnel involved in animal research must be adequately trained in the proper care and handling of the species being studied. medchemexpress.commedscape.com

The following table outlines key ethical considerations and corresponding refinement strategies that would be applicable to preclinical studies of this compound.

Interactive Data Table: Ethical Considerations and Refinement Strategies in this compound Research

| Ethical Consideration | Refinement Strategy |

| Potential for Pain/Distress | Use of appropriate anesthesia and analgesia for any invasive procedures. medchemexpress.commedscape.com Regular monitoring for signs of pain or distress. medchemexpress.com |

| Justification of Animal Use | Thorough literature review to ensure the study is not duplicative. medchemexpress.com Clear scientific rationale for the use of animals. medscape.com |

| Number of Animals Used | Statistical power analysis to determine the minimum number of animals required. medscape.com Use of within-subject experimental designs where appropriate. |

| Animal Welfare | Environmental enrichment of animal housing. dovepress.com Acclimatization of animals to experimental procedures to reduce stress. |

| Personnel Training | Mandatory training in animal handling, experimental techniques, and ethical principles for all researchers and staff. medchemexpress.commedscape.com |

Computational and Molecular Modeling Studies of Oxymethylatropine

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., Oxymethylatropine) when bound to a second (the receptor, e.g., a muscarinic receptor) to form a stable complex. researchgate.net This method is central to structure-based drug design, helping to elucidate the molecular basis of ligand-receptor recognition. nih.gov

To predict how this compound binds, its 3D structure would be computationally "docked" into the binding site of a muscarinic receptor. The muscarinic receptor family (M1-M5) are G-protein coupled receptors (GPCRs), and crystal structures for several subtypes, such as the M2 and M3 receptors, are available. pnas.orgnih.gov These structures reveal a highly conserved orthosteric binding pocket deep within the transmembrane helices. nih.govnih.gov

Studies on related antagonists like atropine (B194438), tiotropium (B1237716), and N-methylscopolamine have identified key interactions within this pocket. researchgate.netacs.orgresearchgate.net A crucial interaction involves the positively charged nitrogen of the ligand forming an ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3). acs.org Additionally, a network of hydrogen bonds and hydrophobic interactions with aromatic and polar residues in the binding site (e.g., tyrosines, asparagines) stabilizes the complex. researchgate.netfrontiersin.org It is predicted that this compound would adopt a similar binding mode, with its key functional groups forming specific contacts with these conserved residues.

Illustrative Data Table: This table outlines the key amino acid residues in a typical muscarinic receptor binding pocket and their hypothetical interactions with this compound.

| Receptor Residue (Helix) | Potential Interaction with this compound | Interaction Type |

| Aspartate (TM3) | Quaternary Ammonium (B1175870) Nitrogen | Ionic Bond |

| Tyrosine (TM6) | Phenyl Ring | π-π Stacking |

| Asparagine (TM6) | Ester Carbonyl Oxygen | Hydrogen Bond |

| Tryptophan (TM7) | Phenyl Ring | Hydrophobic Interaction |

| Threonine (TM5) | Hydroxyl Group | Hydrogen Bond |

Note: This table is illustrative, based on known interactions of other muscarinic antagonists. Specific interactions for this compound would need to be confirmed by dedicated docking studies.

A critical component of molecular docking is the scoring function, a mathematical algorithm used to estimate the binding affinity (or binding free energy) between the ligand and the receptor for a given pose. wikipedia.orgresearchgate.net After generating numerous possible binding poses, the scoring function ranks them, with the lowest-energy (most favorable) score typically representing the most likely binding mode. researchgate.net

Scoring functions can be broadly classified into four main types: researchgate.net

Force-Field-Based: These functions use classical mechanics parameters from force fields (like CHARMM or AMBER) to calculate the energy of the complex, considering terms for van der Waals and electrostatic interactions. researchgate.net

Empirical: These are regression-based functions trained on large datasets of known protein-ligand complexes and their experimental binding affinities. They sum up weighted energy terms for interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts.

Knowledge-Based: These functions derive statistical potentials from structural databases of protein-ligand complexes. They are based on the frequency of observed atom-pair contacts at different distances. github.io

Machine Learning-Based: This newer class of scoring functions uses advanced machine learning algorithms, such as deep neural networks, trained on vast structural and affinity data to achieve higher predictive accuracy. github.io

The choice of scoring function can significantly influence the outcome of a virtual screening or docking study. Often, a consensus approach using multiple scoring functions is employed to improve the reliability of the predictions.

| Scoring Function Type | Example(s) | Underlying Principle |

| Force-Field-Based | DOCK, AutoDock | Calculates intermolecular energies based on classical molecular mechanics force fields. |

| Empirical | ChemScore, X-Score, Vinardo | Uses regression analysis to fit coefficients for various energy terms based on experimental data. github.io |

| Knowledge-Based | DrugScore, PMF-Score, DLIGAND2 | Derives distance-dependent potentials of mean force from statistical analysis of known structures. github.io |

| Machine Learning-Based | RF-Score, NN/PBSA, AK-Score | Employs machine learning models (e.g., Random Forest, Neural Networks) trained on complex structural features. github.io |

Prediction of this compound Binding Modes with Muscarinic Receptors

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. osti.gov MD simulations are crucial for refining docked poses, assessing the stability of the complex, and understanding the dynamic nature of ligand-receptor interactions. frontiersin.orgplos.org

An MD simulation of the this compound-muscarinic receptor complex would typically involve embedding the docked structure into a simulated cell membrane (e.g., a POPC lipid bilayer) and surrounding it with water molecules to mimic the physiological environment. nih.govresearchgate.net The simulation then calculates the forces on every atom and solves Newton's equations of motion over a series of very short time steps, generating a trajectory of the system's behavior over nanoseconds or even microseconds. osti.gov

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can assess if the complex is stable or if the ligand drifts from its initial docked position. researchgate.net

Flexibility of the System: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the receptor are rigid and which are flexible during the ligand's binding. researchgate.net

Key Persistent Interactions: The simulation allows for the analysis of interactions (like hydrogen bonds) over time, identifying which contacts are transient and which are stable and thus critical for binding affinity. figshare.com

Conformational Changes: MD can capture subtle conformational changes in the receptor induced by the binding of this compound. nih.gov

These simulations provide a more realistic and detailed picture of the binding event than docking alone and are invaluable for validating and refining computational predictions. frontiersin.orgplos.org

| MD Analysis Technique | Information Provided for this compound-Receptor Complex |

| Root Mean Square Deviation (RMSD) | Assesses the structural stability and convergence of the complex over the simulation time. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the muscarinic receptor upon this compound binding. researchgate.net |

| Hydrogen Bond Analysis | Quantifies the occupancy and lifetime of specific hydrogen bonds between this compound and receptor residues. |

| Radial Distribution Function (RDF) | Determines the probability of finding specific atoms of the receptor at a certain distance from atoms of this compound. |

| Principal Component Analysis (PCA) | Reveals large-scale collective motions of the protein, highlighting conformational changes related to ligand binding. |

Dynamics of this compound-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. mdpi.com These simulations can reveal the dynamic nature of the interaction between this compound and its receptor, providing a more realistic picture than static models.

Ligand Stability and Conformational Changes in Biological Environments

The biological activity of a ligand is not solely dependent on its ability to bind to a receptor but also on its stability and conformational flexibility in the physiological environment. biorxiv.org Computational studies can predict the conformational states that this compound is likely to adopt in aqueous solution and upon entering the more constrained environment of a receptor's binding pocket.

Ligand binding is often coupled with conformational changes in both the ligand and the protein. elifesciences.orgnih.gov These changes can range from minor adjustments in side chains to large-scale domain movements. nih.gov Computational methods can model these induced-fit mechanisms, showing how the receptor adapts its shape to accommodate this compound and how the ligand itself may alter its conformation to achieve an optimal fit.

The stability of the ligand-induced protein conformation is a key determinant of binding affinity. biorxiv.org By calculating the free energy changes associated with these conformational transitions, researchers can gain a quantitative understanding of the binding process. These calculations can help to explain the differences in affinity and efficacy between this compound and other related compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms

To study chemical reactions, such as bond formation or cleavage, that may occur upon ligand binding or during enzymatic catalysis, a higher level of theory is required than that provided by classical molecular mechanics. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful solution by treating the chemically reactive part of the system with quantum mechanics (QM), while the surrounding protein and solvent are described by the more computationally efficient molecular mechanics (MM) force field. mpg.deresearchgate.netosti.govscilit.com

This dual-level approach allows for the detailed investigation of electronic rearrangements during a chemical process within the context of a large biological system. mpg.de For a compound like this compound, QM/MM simulations could be employed to study its covalent modification of a receptor, if such a mechanism were proposed. The QM region would typically include the ligand and the key amino acid residues directly involved in the reaction, allowing for an accurate description of the transition states and reaction pathways. nih.gov

The application of QM/MM methods can provide invaluable insights into enzymatic reaction mechanisms, helping to elucidate the catalytic roles of specific residues and the energetic barriers of different proposed pathways. researchgate.net While this compound is primarily known as a receptor antagonist, these computational techniques would be critical for investigating any potential covalent interactions or metabolic transformations it might undergo at its site of action.

Virtual Screening Approaches for Related Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.orgjubilantbiosys.comebi.ac.uk This method can be broadly categorized into structure-based and ligand-based approaches.

In the context of this compound, a structure-based virtual screening campaign could be initiated if the three-dimensional structure of its target receptor is known. In this approach, candidate molecules from a virtual library are docked into the receptor's binding site, and their binding affinity is estimated using a scoring function. This allows for the rapid screening of millions of compounds to prioritize a smaller, more manageable set for experimental testing. sygnaturediscovery.com

Alternatively, if the receptor structure is unknown but other active ligands are, a ligand-based virtual screening approach can be employed. jubilantbiosys.com This method relies on the principle that structurally similar molecules are likely to have similar biological activities. Pharmacophore models can be developed based on the key chemical features of this compound that are essential for its binding. These models are then used as queries to search for other compounds in a database that share these features. nih.gov

The goal of virtual screening in this context would be to identify novel compounds with potentially similar or improved properties compared to this compound, such as enhanced selectivity or different pharmacokinetic profiles. The hits identified from a virtual screen would then be subjected to further computational analysis, such as molecular dynamics simulations, before being synthesized and tested in biological assays.

Advanced Analytical Methodologies for Oxymethylatropine Research

Chromatographic Techniques for Separation and Quantification of Oxymethylatropine

Chromatographic methods are fundamental in the analysis of this compound, enabling its separation from complex mixtures and its precise quantification.